tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate
Overview
Description
“tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate” is a chemical compound with the CAS Number: 2460755-54-6 . It is also known as this compound hydrochloride . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular weight of “this compound” is 250.77 . The InChI code is 1S/C11H22N2O2.ClH/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H .Physical and Chemical Properties Analysis
“this compound” is a powder and should be stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate : This compound has been synthesized for multikilogram production as a key intermediate in Rho–kinase inhibitor K-115. The synthesis involves intramolecular cyclization and demonstrates its utility in pharmaceutical production (Gomi et al., 2012).
Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates : Research on lithiated tert-butyl cyclopropanecarboxylates, related to tert-butyl 2-methyl-1,4-diazepane-1-carboxylate, explores their reactions with various electrophiles. This study contributes to understanding the reactivity of cyclopropane-containing compounds in organic synthesis (Häner et al., 1986).
Characterization of Azepine Derivatives : Research has been conducted on demethoxycarbonylation and the resulting formation and characterization of various azepine derivatives, closely related to this compound. This contributes to the understanding of azepine chemistry (Satake et al., 1994).
Catalysis and Reaction Mechanisms
Tuning Olefin Epoxidation by Manganese(III) Complexes : Studies on manganese(III) complexes with diazepane ligands, like this compound, demonstrate their role in catalyzing olefin epoxidation reactions. These findings are crucial for developing selective and efficient catalysts in organic transformations (Sankaralingam & Palaniandavar, 2014).
Faster Oxygen Atom Transfer with Tungsten Dioxo Complex : Research involving dioxo complexes with ligands similar to this compound shows how tungsten complexes can facilitate faster oxygen atom transfer compared to molybdenum analogs. This discovery is significant in the field of catalysis (Arumuganathan et al., 2011).
Pharmaceutical and Medicinal Chemistry
Synthesis of Dipeptidomimetics : Research on the synthesis of trisubstituted 1,4-diazepin-3-one-based dipeptidomimetics, structurally related to this compound, provides insights into developing novel molecular scaffolds for bioactive peptides. This advancement has potential applications in drug design and development (Weitz et al., 1997).
Chiral Synthesis of σ1 Receptor Ligands : Research on the chiral synthesis of 1,4-diazepanes, which includes compounds like this compound, has led to the development of novel σ1 receptor ligands. These findings are crucial in understanding receptor-ligand interactions and developing targeted therapies (Fanter et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-methyl-1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696897 | |
Record name | tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260422-99-8 | |
Record name | tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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